molecular formula C22H20N4O3S2 B15032595 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032595
M. Wt: 452.6 g/mol
InChI Key: QEIUOMASCCBLGX-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (MFCD03650973) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a substituted thiazolidinone moiety . Key structural elements include:

  • A (Z)-configured methylidene bridge linking the pyrimidinone core to a 4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene group, which may enhance π-π stacking and hydrophobic interactions.
  • A phenylethyl substituent on the thiazolidinone ring, likely influencing steric and electronic properties.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S2/c1-14(15-7-3-2-4-8-15)26-21(29)17(31-22(26)30)13-16-19(23-10-12-27)24-18-9-5-6-11-25(18)20(16)28/h2-9,11,13-14,23,27H,10,12H2,1H3/b17-13-

InChI Key

QEIUOMASCCBLGX-LGMDPLHJSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Origin of Product

United States

Biological Activity

The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrido[1,2-a]pyrimidin-4-one core, a hydroxyethyl amino group, and a thiazolidinone moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C18H22N4O3S
Molecular Weight 370.46 g/mol
IUPAC Name 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Canonical SMILES Cc1ccccc1C(=O)NCC(O)CCN=C(C(=O)S)C2=NC(=O)C=C(C(=N)N2)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl and thiazolidinone groups facilitate binding through hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and signal transduction pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The presence of the thiazolidinone ring may confer antioxidant properties by scavenging free radicals.
  • Antimicrobial Effects : Structural analogs have shown significant antimicrobial activity against various pathogens.

Antioxidant Activity

Research indicates that compounds with thiazolidinone and pyrimidine scaffolds often exhibit antioxidant properties. For instance, studies involving similar structures have shown a capacity to reduce oxidative stress markers in cellular models.

Antimicrobial Activity

Compounds with structural similarities have been reported to possess antimicrobial properties. For example, thiazolidinedione derivatives have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of a related thiazolidinone compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant capabilities.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of structurally similar compounds against common pathogens. The results demonstrated that certain derivatives inhibited bacterial growth effectively, supporting the hypothesis that this class of compounds could be developed into therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • The 9-methyl analog shows high similarity (0.85) due to shared pyrido-pyrimidinone and thiazolidinone motifs. Minor differences (e.g., methyl vs. hydroxyethylamino groups) may modulate solubility and target affinity.
  • Thiazolidin-4-one derivatives exhibit moderate similarity (0.62), highlighting the importance of the pyrimidinone core for unique electronic properties.
  • Nitroimidazoles show low similarity (0.41), underscoring the critical role of the thioxo-thiazolidinone moiety in bioactivity .

Antimicrobial Activity

Thiazolidinone derivatives with phenylethyl substituents (e.g., compound 4b in ) demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

Anticancer Potential

Pyrido-pyrimidinones with Z-methylidene bridges exhibit kinase inhibition (IC50: <1 µM for EGFR). The hydroxyethylamino group in the target compound could improve cellular uptake compared to non-polar analogs .

Methodological Considerations in Similarity Assessment

Divergent similarity scores arise from:

  • Fingerprint Type : Morgan fingerprints prioritize atom environments, while MACCS keys focus on functional groups .
  • Configuration Sensitivity : The (Z)-methylidene configuration in the target compound reduces similarity to (E)-isomers (ΔTanimoto >0.2) .
  • Cross-Reactivity: Structural analogs may bind nonspecifically in immunoassays, necessitating orthogonal validation (e.g., crystallography via SHELX ) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.